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Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data for 4-(N-
Ethylaminocarbonyl)phenylboronic acid (CAS No. 405520-66-3), a key building block in

medicinal chemistry and materials science. Phenylboronic acids are renowned for their ability

to form reversible covalent bonds with diols, a property leveraged in glucose sensors and drug

delivery systems.[1][2][3] This document serves as a critical resource for researchers, offering

a detailed interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR), and

Mass Spectrometry (MS) data. By explaining the causality behind spectral features and

providing validated experimental protocols, this guide ensures scientific integrity and facilitates

the unambiguous identification and characterization of this important molecule.

Molecular Identity and Physicochemical Properties
4-(N-Ethylaminocarbonyl)phenylboronic acid is a bifunctional molecule featuring a

phenylboronic acid moiety and an N-ethylamide group in a para-substitution pattern. This

arrangement influences its electronic properties and potential as a molecular recognition agent.

Figure 1: Chemical structure of 4-(N-Ethylaminocarbonyl)phenylboronic acid.

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C₉H₁₂BNO₃

Molecular Weight 193.01 g/mol

CAS Number 405520-66-3 N/A

Appearance White to off-white solid [4]

IUPAC Name

[4-

(ethylcarbamoyl)phenyl]boroni

c acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For

this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its

covalent framework.

¹H NMR Spectroscopy
The proton NMR spectrum is highly informative due to the distinct chemical environments of

the protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system,

appearing as two distinct doublets. The ethyl group protons present as a clean quartet and

triplet, while the amide and boronic acid protons are also observable.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Commentary

~8.45 Triplet 1H N-H

The amide

proton signal is

often broad and

its chemical shift

is solvent and

concentration-

dependent.

Coupling to the

adjacent CH₂

group results in a

triplet.

~8.20 Broad Singlet 2H B(OH)₂

The acidic

protons of the

boronic acid

typically appear

as a broad

singlet. They are

readily

exchanged with

D₂O.

~7.85 Doublet 2H
Ar-H (ortho to -

B(OH)₂)

These protons

are deshielded

by the

anisotropic effect

of the boronic

acid group and

appear

downfield. They

are split by the

adjacent meta

protons.

~7.75 Doublet 2H Ar-H (ortho to -

C(O)NH)

These protons

are deshielded
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by the electron-

withdrawing

amide group.

Their splitting

pattern mirrors

the other

aromatic protons.

~3.25 Quartet 2H -NH-CH₂-CH₃

The methylene

protons are

adjacent to both

a nitrogen atom

and a methyl

group, resulting

in a quartet.

~1.10 Triplet 3H -NH-CH₂-CH₃

The terminal

methyl protons

are split into a

triplet by the

adjacent

methylene group.

Note: Predicted values are based on data from analogous structures and established principles

of NMR spectroscopy.[5]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The number of unique

carbon signals corresponds to the molecular symmetry.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment
Rationale and
Commentary

~166.0 C=O

The amide carbonyl carbon is

significantly deshielded and

appears far downfield.

~137.0 Ar-C-C(O)NH
The aromatic carbon para to

the boronic acid group.

~134.5 Ar-C (ortho to -B(OH)₂)
Aromatic carbons adjacent to

the boron atom.

~128.0 Ar-C (ortho to -C(O)NH)
Aromatic carbons adjacent to

the amide group.

~130.0 (broad) Ar-C-B(OH)₂

The carbon atom directly

attached to boron often shows

a broad signal due to

quadrupolar relaxation of the

boron nucleus.

~34.0 -NH-CH₂-CH₃
The methylene carbon of the

ethyl group.

~15.0 -NH-CH₂-CH₃
The methyl carbon, appearing

in the typical aliphatic region.

Note: Predicted values are based on data from analogous structures.[6][7]

¹¹B NMR Spectroscopy
¹¹B NMR is a powerful and direct tool for studying boronic acids.[1] It provides information

about the coordination state and electronic environment of the boron atom. For 4-(N-
Ethylaminocarbonyl)phenylboronic acid, the boron atom is sp²-hybridized and trigonal

planar.

Expected Chemical Shift: A single, relatively broad resonance is expected in the range of δ

+28 to +32 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of arylboronic

acids where the boron is in a neutral, trigonal planar state.[2] Binding to diols would cause a
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significant upfield shift to approximately δ +5 to +10 ppm, indicative of a change to a

tetrahedral, sp³-hybridized boronate ester.[1]

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 4-(N-Ethylaminocarbonyl)phenylboronic acid is characterized by strong absorptions from

the O-H, N-H, C=O, and B-O bonds.

Table 4: Characteristic IR Absorption Bands

Frequency Range
(cm⁻¹)

Vibration Type Intensity Functional Group

3400 - 3200 O-H Stretch Strong, Broad B(O-H)₂

~3300 N-H Stretch Medium -C(O)N-H

3100 - 3000 C-H Stretch Medium Aromatic C-H

2980 - 2850 C-H Stretch Medium Aliphatic C-H

~1640 C=O Stretch (Amide I) Strong -C=O-NH

~1610, ~1560 C=C Stretch Medium-Strong Aromatic Ring

~1540 N-H Bend (Amide II) Medium -C(O)N-H

~1350 B-O Stretch Strong B-O

~850
C-H Out-of-Plane

Bend
Strong

1,4-Disubstituted

Benzene

The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is

prevalent in solid-state boronic acids.[8] The strong B-O stretching vibration is a key diagnostic

peak for confirming the presence of the boronic acid moiety.[9]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the elemental composition and connectivity.
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Expected Molecular Ion: For a monoisotopic mass, the expected [M+H]⁺ ion would be at m/z

194.09.

Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) would

likely induce characteristic fragmentation. A primary fragmentation is the loss of water (H₂O,

18 Da) from the boronic acid group to form a boroxine precursor. Subsequent fragmentations

can involve cleavage of the amide bond and loss of the ethyl group.

[M+H]⁺
m/z = 194.09

[M+H - H₂O]⁺
m/z = 176.08- H₂O

[M+H - C₂H₅N]⁺
m/z = 151.04- C₂H₅NH

[M+H - B(OH)₂]⁺
m/z = 149.08

- B(OH)₂

- C₂H₅NH

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for 4-(N-Ethylaminocarbonyl)phenylboronic
acid under positive ion ESI-MS.

Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are

recommended for the spectroscopic analysis of this compound.
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Sample Preparation

NMR Analysis IR Analysis MS Analysis

Weigh ~5-10 mg of
4-(N-Ethylaminocarbonyl)phenylboronic acid

Dissolve in ~0.7 mL
DMSO-d₆

Prepare sample on
ATR crystal

Dissolve in MeOH/H₂O
(1 mg/mL)

Acquire ¹H, ¹³C, ¹¹B spectra
on 500 MHz spectrometer

Process data (FT,
phasing, baseline correction)

Acquire spectrum
(4000-400 cm⁻¹, 32 scans)

Infuse into ESI-MS
(Positive ion mode)

Perform MS/MS on
parent ion (m/z 194.1)

Click to download full resolution via product page

Figure 3: General experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

Solvation: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆

is an excellent choice as it readily dissolves both the polar boronic acid and amide

functionalities and its residual proton signal does not overlap with analyte signals.

Acquisition: Acquire spectra on a 400 or 500 MHz spectrometer.

¹H NMR: Use a standard pulse program with a 45° pulse angle, an acquisition time of 3-4

seconds, and a relaxation delay of 2 seconds.

¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger

number of scans will be required due to the lower natural abundance of ¹³C.
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¹¹B NMR: Use a specific boron probe or tune the broadband probe accordingly. A simple

one-pulse experiment is usually sufficient.

Processing: Process the raw data using appropriate software, applying Fourier transform,

phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (ATR)
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a

background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring good contact using the pressure clamp.

Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32

scans to improve the signal-to-noise ratio.

Data Presentation: The resulting spectrum should be presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or an acetonitrile/water mixture.

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion

using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the

protonated molecular ion [M+H]⁺.

Acquisition (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ peak (m/z 194.1) to

obtain the fragmentation pattern. This helps confirm the structure of the parent ion.[10]

Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a definitive and multi-faceted

characterization of 4-(N-Ethylaminocarbonyl)phenylboronic acid. The ¹H and ¹³C NMR
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spectra confirm the carbon-hydrogen framework and substitution pattern. ¹¹B NMR directly

probes the chemical state of the key boron center. IR spectroscopy validates the presence of

all critical functional groups, including the boronic acid and amide moieties. Finally, mass

spectrometry confirms the molecular weight and provides structural information through

predictable fragmentation. This comprehensive guide serves as an authoritative reference,

enabling researchers to confidently identify and utilize this compound in their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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